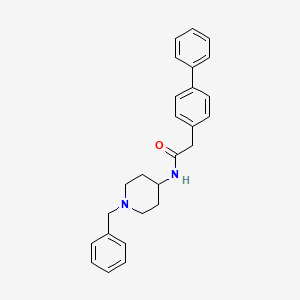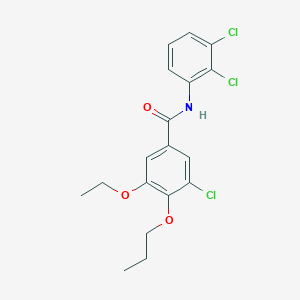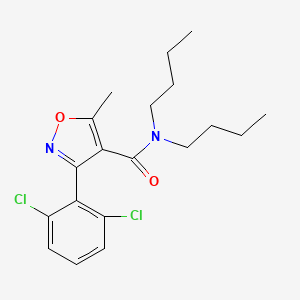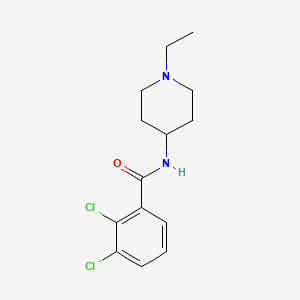![molecular formula C24H25F3N2O3 B4871983 6-ETHOXY-4-[(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2H-CHROMEN-2-ONE](/img/structure/B4871983.png)
6-ETHOXY-4-[(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2H-CHROMEN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ETHOXY-4-[(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a chromenone core structure. This compound is notable for its trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceutical agents . The presence of the piperazine ring further contributes to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHOXY-4-[(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the formation of the chromenone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. . The piperazine ring is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-ETHOXY-4-[(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromenones, and various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-ETHOXY-4-[(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-ETHOXY-4-[(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ETHOXY-2H-CHROMEN-2-ONE: Lacks the trifluoromethyl and piperazine groups, resulting in different biological activity.
6-ETHOXY-4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2H-CHROMEN-2-ONE: Similar structure but without the trifluoromethyl group, leading to variations in pharmacological properties.
Uniqueness
The presence of both the trifluoromethyl group and the piperazine ring in 6-ETHOXY-4-[(4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-1-YL)METHYL]-2H-CHROMEN-2-ONE makes it unique, as these functional groups contribute to its enhanced biological activity and metabolic stability compared to similar compounds .
Eigenschaften
IUPAC Name |
6-ethoxy-4-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O3/c1-2-31-20-6-7-22-21(14-20)18(13-23(30)32-22)16-29-10-8-28(9-11-29)15-17-4-3-5-19(12-17)24(25,26)27/h3-7,12-14H,2,8-11,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPKOCFCDYEDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ETHYL 6-[({1-CYCLOPROPYL-4-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)METHYL]-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4871905.png)
![N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(4,5-DIMETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4871915.png)

![2-({4-ethyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B4871930.png)
![4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4871941.png)
![7-(4-FLUOROPHENYL)-4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B4871947.png)

![4-({[(4-butylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4871957.png)

![N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B4871978.png)
![4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4871980.png)

![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4871989.png)
